BRD4 Bromodomain Binding Affinity: Target Compound Exhibits Nanomolar Ki vs. Micromolar IC50 for a Comparator
5-Bromo-N,N,4-trimethylpyridin-2-amine demonstrates quantifiable, high-affinity binding to the first bromodomain (BD1) of BRD4, a key epigenetic target. BindingDB data show a Ki value of 77 nM in a TR-FRET assay [1]. In comparison, a distinct BRD4-binding compound (CHEMBL2181818) exhibits an IC50 of 1,260 nM in a fluorescence anisotropy assay [2]. While assay formats differ, the difference in order of magnitude (nM vs. μM) establishes a significant differentiation in target engagement potency that would be lost if an uncharacterized analog were substituted.
| Evidence Dimension | BRD4 BD1 Binding Affinity |
|---|---|
| Target Compound Data | Ki = 77 nM |
| Comparator Or Baseline | CHEMBL2181818 (non-pyridine BRD4 binder), IC50 = 1,260 nM |
| Quantified Difference | Target compound's Ki is ~16-fold lower than comparator's IC50 (indicating higher apparent potency) |
| Conditions | Target: TR-FRET assay with Alexa-647 probe, 1 hr incubation (BindingDB BDBM50256397); Comparator: Fluorescence anisotropy assay, 60 min incubation (BindingDB BDBM50397669) |
Why This Matters
This potency difference directly impacts the effective concentration needed in cellular assays, influencing assay sensitivity and the interpretation of structure-activity relationships (SAR).
- [1] BindingDB. BDBM50256397 (CHEMBL4088466). Ki: 77 nM against BRD4 BD1. View Source
- [2] BindingDB. BDBM50397669 (CHEMBL2181818). IC50: 1.26E+3 nM against BRD4. View Source
